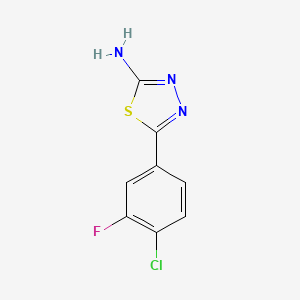

2-Amino-5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazole

Beschreibung

Eigenschaften

Molekularformel |

C8H5ClFN3S |

|---|---|

Molekulargewicht |

229.66 g/mol |

IUPAC-Name |

5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H5ClFN3S/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

InChI-Schlüssel |

CSALKOSTHUSTBQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2=NN=C(S2)N)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategies

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under dehydrating conditions. The aryl substituent at the 5-position is introduced via the corresponding aromatic acid or acid derivative. The amino group at the 2-position arises from the thiosemicarbazide moiety.

Solid-Phase Grinding Method Using Phosphorus Pentachloride (PCl5)

A notable and efficient method described in Chinese patent CN103936691A involves a solid-phase reaction where thiosemicarbazide, the corresponding carboxylic acid (in this case, 4-chloro-3-fluorobenzoic acid or its analog), and phosphorus pentachloride are combined in a dry reaction vessel and ground at room temperature until complete reaction occurs. The molar ratio of thiosemicarbazide to carboxylic acid to phosphorus pentachloride is approximately 1:1-1.2:1-1.2.

After grinding and standing, the crude product is treated with an alkaline solution to adjust the pH to 8–8.2, followed by filtration, drying, and recrystallization to yield the target 2-amino-5-aryl-1,3,4-thiadiazole compound. This method is characterized by:

- Mild reaction conditions (room temperature, solid-phase)

- Short reaction time

- Low toxicity and cost of phosphorus pentachloride

- High yield (over 91%)

- Simple post-reaction processing

This approach is advantageous over traditional liquid-phase methods which require longer reaction times, more complex equipment, and generally give lower yields.

Cyclization via Thiosemicarbazide and Aromatic Acid Derivatives Using Phosphorus Oxychloride (POCl3)

A closely related method uses phosphorus oxychloride as the cyclizing agent instead of phosphorus pentachloride. The procedure is similar: thiosemicarbazide and an aromatic acid are mixed with POCl3 under grinding at room temperature, followed by alkaline workup and recrystallization. This method also provides high yields (up to 94%) and mild conditions, with low equipment demands.

Multi-Step Synthesis Starting from Aromatic Isothiocyanates

Another synthetic route involves the preparation of thiosemicarbazide derivatives from aromatic isothiocyanates. For example, 4-chloro-3-fluorophenyl isothiocyanate reacts with hydrazine hydrate to form the corresponding hydrazinecarbothioamide intermediate. Subsequent reaction with carbon disulfide under alkaline conditions (e.g., sodium hydroxide) yields a thiol-substituted 1,3,4-thiadiazole intermediate. This intermediate can then be further functionalized by reaction with alkyl or aryl halides to afford the desired 2-amino-5-aryl-1,3,4-thiadiazole derivatives.

Cyclodehydration Using Various Cyclizing Agents

Classical cyclodehydration methods involve the condensation of thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents such as sulfuric acid, polyphosphoric acid, or carbodiimides (e.g., EDCI, DCC). Other reagents like trimethylsilyl chloride (TMSCl), p-toluenesulfonyl chloride (TsCl), thionyl chloride, and diphenyl chlorophosphate have also been employed for efficient cyclization. Among these, TMSCl and diphenyl chlorophosphate have been reported as particularly effective for synthesizing 1,3,4-thiadiazoles.

Comparative Table of Preparation Methods

Research Findings and Analysis

The solid-phase grinding method using phosphorus pentachloride or phosphorus oxychloride is the most efficient and practical for preparing this compound, offering high yields, mild conditions, and simple workup. This contrasts with traditional liquid-phase syntheses requiring harsher conditions and longer times.

The use of aromatic isothiocyanates as starting materials allows for the generation of diverse thiadiazole derivatives via intermediates, although this route is more complex and involves multiple steps and reagents.

Cyclodehydration methods with various dehydrating agents provide alternative routes but often involve more toxic or corrosive reagents and give moderate yields.

Spectroscopic characterization (FT-IR, NMR, LC-MS) confirms the successful synthesis and purity of the products in studies employing these methods.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions include various substituted thiadiazoles, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.

Medicine: Research indicates its potential as an anticancer agent, with studies showing activity against certain cancer cell lines.

Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence

Wirkmechanismus

The mechanism of action of 2-Amino-5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it interferes with the DNA replication process, inhibiting the growth and proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic Properties

The electronic characteristics of 1,3,4-thiadiazole derivatives are heavily influenced by substituents on the phenyl ring. Key comparisons include:

Key Findings :

- Nitro groups (4-NO₂) exhibit stronger electron withdrawal than halogens, leading to distinct reactivity in antimicrobial applications .

Antimicrobial and Antifungal Activity

- 2-Amino-5-(4-nitrophenyl)-...: Demonstrates significant antibacterial and antioxidant effects, attributed to the nitro group’s redox activity .

- Schiff Base Derivatives : Compounds like 5-(4-methoxybenzyl)-N-(4-methylbenzylidene)-1,3,4-thiadiazol-2-amine exhibit broad-spectrum activity against E. coli and S. aureus, with methoxy groups improving bioavailability .

Anticancer Potential

- VR24/VR27: Derivatives of 2-amino-5-(substituted)-1,3,4-thiadiazole show IC₅₀ values <10 µM against colon cancer cells, with chloro/fluoro substituents enhancing apoptosis induction .

- Halogenated Analogues : Chlorine at the para position (e.g., 4-Cl) improves DNA intercalation efficiency, while fluorine meta-substitution (3-F) may reduce off-target toxicity .

Q & A

Basic: What are the established synthetic routes for 2-Amino-5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazole?

The synthesis typically involves cyclization of substituted phenyl hydrazines with carbon disulfide or thiosemicarbazide derivatives. For example, reacting 4-chloro-3-fluorophenyl hydrazine with carbon disulfide under acidic conditions (e.g., POCl₃) forms the thiadiazole core . Modifications may include optimizing stoichiometry, temperature (80–100°C), and reaction time (6–12 hours) to improve yield. Post-synthetic purification via recrystallization or column chromatography ensures product integrity .

Basic: How is the molecular structure of this compound characterized?

Structural confirmation employs spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for the amino group).

- NMR (¹H and ¹³C) resolves aromatic protons (δ 7.2–8.1 ppm) and substituent effects from Cl/F atoms.

- Mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 258.6) .

X-ray crystallography may further elucidate crystal packing and bond angles .

Basic: What biological targets or mechanisms are associated with this compound?

Thiadiazoles often act as enzyme inhibitors or receptor antagonists. For example, chloro-fluorophenyl derivatives may inhibit adenosine A₃ receptors (Ki < 1 µM) or disrupt microbial enzymes like dihydrofolate reductase (DHFR), reducing folate synthesis in pathogens . Computational docking studies suggest hydrophobic interactions between the chloro-fluorophenyl group and enzyme active sites .

Basic: What biological activities have been reported for similar thiadiazole derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .

- Anticancer effects : IC₅₀ of 10–50 µM against breast cancer (MCF-7) cells via apoptosis induction .

- Antioxidant properties : DPPH radical scavenging at EC₅₀ ~20 µM .

Basic: How do the chloro and fluoro substituents influence chemical reactivity?

The electron-withdrawing Cl and F groups enhance electrophilic substitution at the phenyl ring’s meta position. For example, nitration or sulfonation reactions preferentially occur at the 2-position of the phenyl ring due to electronic effects . The amino group on the thiadiazole core facilitates nucleophilic acylations or alkylations .

Advanced: How can synthetic yields be optimized for scale-up?

Key parameters include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .

Post-reaction quenching with ice-water minimizes side products .

Advanced: How should researchers resolve contradictory bioactivity data across studies?

Discrepancies often arise from:

- Substituent variations : Nitro vs. methyl groups alter logP and membrane permeability.

- Assay conditions : Varying pH or serum content in cell cultures affects compound stability.

- Structural analogs : Compare activity trends using SAR tables (e.g., EC₅₀ vs. substituent electronegativity) . Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) .

Advanced: What computational methods predict this compound’s reactivity or binding modes?

- DFT calculations : Model electrophilic Fukui indices to identify reactive sites .

- Molecular docking (AutoDock Vina) : Simulate binding to targets like EGFR (PDB: 1M17) with scoring functions (ΔG < -8 kcal/mol) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: How do substituents direct electrophilic aromatic substitution (EAS) on the phenyl ring?

The 4-Cl-3-F substituents are meta-directing due to their electron-withdrawing nature. Nitration or halogenation occurs at the 2-position (ortho to Cl, para to F). Computational NBO analysis confirms charge depletion at these sites .

Advanced: What toxicological assessments are critical for preclinical studies?

- In vitro cytotoxicity : Test against HEK-293 cells (IC₅₀ > 100 µM for safety margins).

- Ames test : Assess mutagenicity with Salmonella strains TA98/TA100.

- hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ > 10 µM) .

Advanced: Which advanced analytical methods quantify trace impurities?

- HPLC-MS/MS : Detect impurities at <0.1% levels using C18 columns (ACN/water gradient).

- HS-GC-MS : Monitor residual solvents (e.g., DMF) per ICH Q3C guidelines .

Advanced: How can enantiomers be separated if chirality is introduced?

Chiral HPLC (Chiralpak IA column) with hexane:isopropanol (90:10) resolves enantiomers. Alternatively, synthesize diastereomeric salts using (+)-CSA (camphorsulfonic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.